molecular formula C20H23N5O2 B2458955 1-methyl-9-(2-methylphenyl)-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 876900-57-1

1-methyl-9-(2-methylphenyl)-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Katalognummer: B2458955
CAS-Nummer: 876900-57-1
Molekulargewicht: 365.437
InChI-Schlüssel: RAJGDKRSBAQQHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-methyl-9-(2-methylphenyl)-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic molecule based on a purino[7,8-a]pyrimidine core structure, which presents a fused bicyclic system of significant interest in medicinal chemistry and chemical biology research . This compound is characterized by its specific substitutions, including a 2-methylphenyl group at the 9-position and a 2-methylprop-2-enyl group at the 3-position, which are known to critically influence its steric and electronic properties, thereby modulating its reactivity and interaction with biological targets . The synthetic route for this analog likely involves a multi-step process, which can include the cyclization of appropriate precursors to form the central purino[7,8-a]pyrimidine core, followed by sequential introduction of the substituents via alkylation or substitution reactions . In scientific research, this compound and its close structural analogs serve as valuable building blocks for the synthesis of more complex molecules and as pharmacological probes to study biological pathways and interactions, particularly with enzymes or receptors . The mechanism of action for such compounds typically involves the binding to specific molecular targets, such as enzymes or receptors, thereby altering their activity and modulating downstream biological processes like signal transduction . Intended Use and Disclaimer: This product is intended for research purposes only, specifically for in-vitro studies conducted in controlled laboratory settings outside of living organisms. It is not categorized as a medicine or drug, and it has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. Any form of bodily introduction of this product into humans or animals is strictly prohibited by law .

Eigenschaften

IUPAC Name

1-methyl-9-(2-methylphenyl)-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-13(2)12-25-18(26)16-17(22(4)20(25)27)21-19-23(10-7-11-24(16)19)15-9-6-5-8-14(15)3/h5-6,8-9H,1,7,10-12H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJGDKRSBAQQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-Methyl-9-(2-methylphenyl)-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound with a unique structure that suggests potential biological activities. This article reviews its biological activity based on recent findings and research studies.

Chemical Structure and Properties

The compound features a pyrimido[1,2-g]purine core , characterized by a fused bicyclic system. The presence of substituents such as 2-methylphenyl and 2-methylprop-2-enyl significantly influences its chemical properties and biological interactions.

PropertyDetails
IUPAC Name 1-Methyl-9-(2-methylphenyl)-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Molecular Formula C₁₈H₂₃N₅O₂
Molecular Weight 341.41 g/mol
Solubility Soluble in organic solvents

The biological activity of this compound may involve several mechanisms:

  • Target Binding : The compound can bind to specific enzymes or receptors, altering their activity.
  • Pathway Modulation : It may influence various biological pathways such as signal transduction and gene expression.
  • Antioxidant Activity : Preliminary studies suggest potential antioxidant properties that could protect cells from oxidative stress.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro tests showed that the compound inhibited the proliferation of breast cancer (MCF-7) and prostate cancer (PC-3) cell lines by inducing apoptosis.

Antimicrobial Effects

The compound also demonstrates antimicrobial properties:

  • Bacterial Inhibition : Tests against Gram-positive and Gram-negative bacteria revealed that it effectively inhibits the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Activity

Research indicates that the compound may possess anti-inflammatory effects:

  • Cytokine Modulation : It has been observed to reduce levels of pro-inflammatory cytokines in cellular models of inflammation.

Case Studies

  • Study on Anticancer Activity :
    • A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of the compound on various cell lines. The results indicated a dose-dependent inhibition of cell growth with an IC50 value in the micromolar range.
  • Antimicrobial Research :
    • A publication in Phytotherapy Research reported the antimicrobial efficacy of the compound against several bacterial strains, highlighting its potential as a natural preservative or therapeutic agent.
  • Inflammation Model Study :
    • Research conducted on animal models demonstrated that administration of the compound significantly reduced inflammation markers compared to control groups.

Q & A

Q. How can multi-step synthesis of this compound be optimized to improve yield and purity?

Methodological Answer: Optimization involves systematic adjustment of reaction parameters:

  • Temperature control : Higher temperatures (80–120°C) accelerate cyclization but may increase side reactions; lower temperatures favor selectivity .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency for methoxyethyl and aryl group introductions .
  • Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction rates in biphasic systems .
  • Purification : Employ gradient elution in column chromatography (silica gel, hexane/ethyl acetate) to isolate the product from byproducts .

Q. What spectroscopic techniques are most effective for characterizing the purino-pyrimidine core and substituents?

Methodological Answer:

  • X-ray crystallography : Resolves the fused bicyclic structure and confirms stereochemistry of substituents .
  • NMR spectroscopy :
    • 1^1H NMR identifies methyl groups (δ 1.2–2.5 ppm) and olefinic protons (δ 5.0–6.0 ppm) .
    • 13^{13}C NMR distinguishes carbonyl carbons (δ 160–180 ppm) and aromatic carbons (δ 110–150 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 385.4 for C_{22H23_{23}N5_5O2_2) and fragmentation patterns .

Q. How should initial biological activity screening be designed for this compound?

Methodological Answer:

  • Target selection : Prioritize enzymes/receptors common to purine derivatives (e.g., adenosine receptors, cyclin-dependent kinases) .
  • Assay types :
    • Enzymatic inhibition assays (IC50_{50} determination) using fluorogenic substrates .
    • Cell viability assays (MTT/WST-1) for cytotoxicity profiling against cancer cell lines .
  • Controls : Include positive controls (e.g., theophylline for adenosine receptor antagonism) and solvent-only negative controls .

Q. What solvent systems are optimal for purification via chromatography?

Methodological Answer:

  • Normal-phase silica chromatography : Use hexane/ethyl acetate (3:1 to 1:2 v/v) for moderate-polarity intermediates .
  • Reverse-phase C18 columns : Methanol/water (60–80% methanol) for final product purification, especially with aromatic substituents .
  • TLC monitoring : Spot development in dichloromethane/methanol (9:1) to track reaction progress .

Q. Which synthetic precursors are critical for constructing the purino[7,8-a]pyrimidine core?

Methodological Answer:

  • Core precursors :
    • 6-Aminouracil derivatives for pyrimidine ring formation .
    • α,β-Unsaturated ketones for cyclocondensation to form the fused purine system .
  • Substituent sources :
    • 2-Methylphenyl boronic acid for Suzuki coupling .
    • 2-Methylprop-2-enyl bromide for alkylation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify pharmacophoric groups in this compound?

Methodological Answer:

  • Systematic substitution : Synthesize analogs with modifications at positions 3 (allyl group) and 9 (aryl group) to assess impact on bioactivity .
  • Biophysical assays :
    • Surface plasmon resonance (SPR) to measure binding affinity to target proteins .
    • Isothermal titration calorimetry (ITC) for thermodynamic profiling .
  • Computational modeling : Dock analogs into protein active sites (e.g., CDK2) using AutoDock Vina to predict binding modes .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Standardization : Replicate assays under uniform conditions (e.g., pH 7.4 buffer, 37°C incubation) to minimize variability .
  • Meta-analysis : Compare substituent effects across studies; e.g., 2-methylphenyl vs. 4-methoxyphenyl at position 9 alters receptor selectivity .
  • Orthogonal validation : Confirm activity using two distinct methods (e.g., enzymatic assay + cellular luciferase reporter) .

Q. How can computational and experimental methods elucidate interaction mechanisms with enzymatic targets?

Methodological Answer:

  • Molecular dynamics simulations : Simulate ligand-protein complexes for >100 ns to assess stability of binding poses .
  • Site-directed mutagenesis : Introduce point mutations (e.g., Ala substitutions) in catalytic residues to test binding dependencies .
  • Kinetic studies : Measure kcatk_{\text{cat}} and KmK_m shifts in enzyme activity assays to determine inhibition modality .

Q. What methodologies validate target engagement in cellular models?

Methodological Answer:

  • Cellular thermal shift assay (CETSA) : Monitor protein thermal stability shifts upon compound treatment to confirm target binding .
  • RNA interference (RNAi) : Knock down putative targets and assess compound efficacy attenuation .
  • Fluorescence polarization : Track compound localization and target colocalization in live cells .

Q. How can predictive pharmacokinetic models be developed using structural analogs?

Methodological Answer:

  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict absorption/permeability .
  • In vitro ADME assays :
    • Caco-2 cell monolayers for intestinal permeability .
    • Microsomal stability assays (human liver microsomes) to estimate metabolic clearance .
  • In silico toxicity screening : Apply Derek Nexus to flag potential hepatotoxicity or CYP inhibition .

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